(3,4-Diaminophenyl)(4-fluorophenyl)methanone

Anthelmintic drug synthesis Veterinary pharmaceutical intermediates Benzimidazole carbamate route scouting

(3,4-Diaminophenyl)(4-fluorophenyl)methanone, also referred to as 3,4-diamino-4′-fluorobenzophenone, is a substituted benzophenone bearing two electron-donating amino groups on one aromatic ring and a single electron-withdrawing fluorine atom at the para position of the second ring. This substitution pattern places it at the intersection of two high-value chemical families: it serves as the penultimate intermediate in the commercial synthesis of the veterinary anthelmintic flubendazole and functions as the fluorinated congener of 3,4-diaminobenzophenone (DABP), a compound with established utility as a MALDI-TOF matrix.

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
CAS No. 66938-86-1
Cat. No. B1587158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Diaminophenyl)(4-fluorophenyl)methanone
CAS66938-86-1
Molecular FormulaC13H11FN2O
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F
InChIInChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2
InChIKeyKHMJNCNXARCUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS 66938-86-1) Matters for Chemical Procurement and Pharmaceutical Intermediate Sourcing


(3,4-Diaminophenyl)(4-fluorophenyl)methanone, also referred to as 3,4-diamino-4′-fluorobenzophenone, is a substituted benzophenone bearing two electron-donating amino groups on one aromatic ring and a single electron-withdrawing fluorine atom at the para position of the second ring [1]. This substitution pattern places it at the intersection of two high-value chemical families: it serves as the penultimate intermediate in the commercial synthesis of the veterinary anthelmintic flubendazole and functions as the fluorinated congener of 3,4-diaminobenzophenone (DABP), a compound with established utility as a MALDI-TOF matrix [2]. In procurement terms, the compound is most frequently supplied as either the free base (CAS 66938-86-1, typical purity ≥97% by HPLC) or the hydrochloride salt (CAS 60179-34-2), the latter offering enhanced aqueous solubility for downstream conjugation chemistry [3].

Pharmaceutical intermediate sourcing for flubendazole API synthesis

Regulated veterinary anthelmintic manufacturing route

Free base or hydrochloride salt selection for aqueous reaction compatibility

Hydrochloride supports water-based conjugation workflows

Fluorinated benzophenone building block for MALDI-TOF matrix research

Extends 3,4-diaminobenzophenone matrix scaffold

Why Unsubstituted 3,4-Diaminobenzophenone or Alternative Halogenated Analogs Cannot Replace (3,4-Diaminophenyl)(4-fluorophenyl)methanone in Regulated Synthesis and Analytical Workflows


In-class benzophenone diamines are not interchangeable building blocks. The para-fluoro substituent on (3,4-diaminophenyl)(4-fluorophenyl)methanone exerts a Hammett σp of +0.06, which, although modest in absolute magnitude, is sufficient to alter the electrophilicity of the carbonyl carbon and modulate the pharmacokinetic properties of the final drug substance [1]. Practically, substituting the non-fluorinated analog 3,4-diaminobenzophenone (CAS 39070-63-8) or the 4-chloro variant (CAS 42754-54-1) yields the wrong API: flubendazole requires the 4-fluorobenzoyl substructure, whereas mebendazole incorporates an unsubstituted benzoyl group and oxfendazole a phenylsulfinyl moiety. Moreover, pharmacopoeial impurity profiling demands the exact fluorinated intermediate as a reference standard—use of a des-fluoro or chloro surrogate invalidates regulatory method validation [2]. The evidence that follows quantifies these differentiation points.

Target

4-Fluoro intermediate produces flubendazole API

Potential Substitute

Des-fluoro analog routes to mebendazole, a distinct drug substance

Target

Fluorinated benzophenone matches pharmacopoeial impurity retention time and mass spectrum

Potential Substitute

4-Chloro or des-fluoro surrogates invalidate HPLC/LC-MS impurity method validation

Substitution of the 4-fluoro intermediate commits synthesis to the wrong API, creating a regulatory non-compliance event in veterinary drug manufacturing.

Quantitative Differentiation Evidence for (3,4-Diaminophenyl)(4-fluorophenyl)methanone Versus Closest Analogs


Flubendazole Intermediate Specificity: Para-Fluoro vs. Des-Fluoro Benzophenone in Regulated API Synthesis

(3,4-Diaminophenyl)(4-fluorophenyl)methanone is the immediate precursor to flubendazole (CAS 31430-15-6); condensation with S-methylisothiourea sulfate and methyl chloroformate yields the final drug substance . The non-fluorinated counterpart, 3,4-diaminobenzophenone (CAS 39070-63-8), instead leads to mebendazole, a distinct API with a different spectrum of anthelmintic activity. The synthetic route to flubendazole via the 4-fluoro intermediate proceeds from 4-chloro-4′-fluoro-3-nitrobenzophenone through hydrogenation to the hydrochloride salt (m.p. 226–230.5 °C), providing a well-characterized crystalline intermediate that enables in-process control .

API Specificity
Head-to-head
Flubendazole vs. Mebendazole route
Target: MW 313.28, tubulin IC50 2.5 µM
Substitute: MW 295.29, distinct anthelmintic spectrum
Procurement of des-fluoro analog commits synthesis to wrong API
Validated at multi-kilogram scale; endpoint context may differ
Anthelmintic drug synthesis Veterinary pharmaceutical intermediates Benzimidazole carbamate route scouting

Pharmacopoeial Impurity Limit: Quantitative Specification of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in Flubendazole Drug Substance

The European Pharmacopoeia monograph for flubendazole lists (3,4-diaminophenyl)(4-fluorophenyl)methanone as a specified impurity (Impurity A) with an acceptance criterion of ≤0.25% . In a representative batch analysis, the measured level of this impurity was 0.09%, demonstrating that commercial flubendazole API can be controlled well below the threshold . For ANDA filers and QC laboratories, procurement of the authentic fluorinated impurity reference standard is mandatory; the corresponding des-fluoro or 4-chloro analogs do not match the retention time or mass spectrum of the true Impurity A and therefore cannot serve as surrogate standards in HPLC or LC-MS/MS methods.

Impurity Limit
Specification review
EP Impurity A ≤ 0.25%
Observed batch level: 0.09%
[M+H]+ shift +18 m/z vs. des-fluoro analog
Only genuine fluorinated standard meets regulatory identity criteria for impurity profiling
Des-fluoro analog does not match HPLC retention time or MS spectrum
Pharmaceutical quality control European Pharmacopoeia impurity profiling ANDA method validation

Electronic Modulation of the Carbonyl Reactivity: Hammett σ Constants for 4-Fluoro vs. 4-Hydrogen Benzophenone Diamines

The para-fluoro substituent on (3,4-diaminophenyl)(4-fluorophenyl)methanone exerts a field/inductive electron-withdrawing effect characterized by Hammett σp = +0.06, compared with σp = 0.00 for the unsubstituted phenyl analog [1]. This small but measurable difference polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack. In the context of benzimidazole cyclization—where the ortho-diamine moiety condenses with an activated carbonyl equivalent—the fluoro substituent accelerates the rate-limiting ring-closure step relative to the des-fluoro system. While specific kinetic data for this pair are not published, the Hammett ρ value for related benzimidazole-forming reactions is typically negative (ρ ≈ –0.5 to –1.0), meaning that electron-withdrawing substituents that increase carbonyl electrophilicity enhance reaction rates [2].

Electronic Modulation
Class-level inference
Hammett σp: +0.06 (F) vs. 0.00 (H)
Δσp = +0.06; 4-Cl analog σp = +0.23
4-Fluoro group provides a finely tuned electronic bias for benzimidazole cyclization
Class-level reactivity inference; specific kinetic data for this pair not published
Physical organic chemistry Structure-reactivity relationships Benzophenone derivatization

Hydrochloride Salt Advantage: Aqueous Solubility for Conjugation and Bioconjugation Chemistry

The hydrochloride salt of (3,4-diaminophenyl)(4-fluorophenyl)methanone (CAS 60179-34-2) is described as having enhanced water solubility compared with the free base form, broadening its utility in aqueous-phase reactions including amide bond formation and bioconjugation . The non-fluorinated analog 3,4-diaminobenzophenone is also commercially available as the monohydrochloride (CAS 57070-71-0), but its aqueous solubility is reported as 410 mg L⁻¹ at 20 °C . While direct solubility data for the fluorinated hydrochloride are not disclosed, the presence of the hydrophobic fluorine atom is expected to reduce aqueous solubility relative to the des-fluoro salt; the hydrochloride counterion partially offsets this penalty, yielding a balanced solubility profile suitable for both organic and aqueous reaction media.

Salt Solubility
Data to verify
Hydrochloride solubility enhanced vs. free base
Comparator (non-fluorinated free base): 410 mg/L
Availability of hydrochloride salt supports aqueous-phase conjugation workflows
Vendor claim; numeric solubility for fluorinated salt not disclosed
Salt form selection Aqueous solubility Amide coupling Bioconjugation

Where (3,4-Diaminophenyl)(4-fluorophenyl)methanone Outperforms Analogs: Evidence-Backed Application Scenarios


Flubendazole API Manufacturing: The Irreplaceable Penultimate Intermediate

In the convergent synthesis of flubendazole, (3,4-diaminophenyl)(4-fluorophenyl)methanone—isolated as the hydrochloride salt after catalytic hydrogenation of 4-amino-4′-fluoro-3-nitrobenzophenone—is condensed with S-methylisothiourea and methyl chloroformate under basic conditions to form the benzimidazole carbamate core . No other benzophenone diamine can deliver the 4-fluorobenzoyl pharmacophore required for flubendazole. Substitution with the des-fluoro analog produces mebendazole, a separate drug product with different regulatory filings, while the 4-chloro analog yields a non-pharmacopoeial compound. The well-defined melting point of the hydrochloride (226–230.5 °C) provides a convenient in-process identity check prior to the final cyclization step.

Flubendazole Impurity Reference Standard for ANDA Submission

Regulatory guidance requires that ANDA applicants identify and quantify all specified impurities listed in the USP or EP monograph for flubendazole. (3,4-Diaminophenyl)(4-fluorophenyl)methanone is Impurity A, with an acceptance criterion of ≤0.25% . Procurement of an authenticated reference standard of this exact compound—accompanied by a Certificate of Analysis confirming identity by NMR, MS, and HPLC—is essential for method validation, system suitability testing, and batch release. The observed batch level of 0.09% demonstrates that the impurity is well-controlled in commercial flubendazole, but its detection requires a genuine reference material; the des-fluoro analog elutes at a different retention time and produces a distinct mass spectrum, rendering it useless as a surrogate.

Medicinal Chemistry Scaffold Exploration: The 4-Fluorobenzoyl Fragment as a Privileged Motif

The 4-fluorobenzoyl group is a recognized privileged fragment in kinase inhibitor design, appearing in approved drugs such as sorafenib and in numerous ATP-competitive inhibitors. (3,4-Diaminophenyl)(4-fluorophenyl)methanone provides a bifunctional building block that enables rapid generation of benzimidazole, quinoxaline, and benzodiazepine libraries through sequential derivatization of the two amino groups . The electron-withdrawing fluorine atom modulates the pKa of the aromatic amines (predicted pKa of aniline NH₂ in the 4-fluorobenzoyl ring ~2.5 vs. ~4.6 for the same position in DABP), which can influence the pH-dependent reactivity and biological target engagement of the final compounds. This subtle electronic tuning is not achievable with the des-fluoro or 4-chloro analogs.

Structure-Reactivity Studies on Benzophenone-Derived MALDI Matrices

3,4-Diaminobenzophenone (DABP) has been validated as a reactive MALDI matrix that produces intact oligonucleotide ions with lower laser power, reduced fragmentation, and fewer alkali metal adducts compared with conventional matrices such as 3-hydroxypicolinic acid [1]. The fluorinated derivative (3,4-diaminophenyl)(4-fluorophenyl)methanone offers a logical extension of this work: the fluorine substituent modifies the UV absorption profile and the proton affinity of the carbonyl oxygen, parameters that directly govern matrix performance. Researchers developing next-generation MALDI matrices can procure the fluorinated compound to test the hypothesis that halogen substitution further improves shot-to-shot reproducibility and salt tolerance, leveraging the established superiority of the DABP scaffold over traditional acidic matrices.

Application
Selection Property
Validation Focus
Flubendazole API Manufacturing
4-Fluorobenzoyl pharmacophore specificity
Crystalline hydrochloride intermediate identity (m.p. 226–230.5 °C)
Impurity Reference Standard
EP Impurity A specification ≤ 0.25%
HPLC retention time and LC-MS mass spectrum identity confirmation
Medicinal Chemistry Scaffold Exploration
4-Fluorobenzoyl privileged fragment with bifunctional amino groups
pH-dependent amine reactivity and kinase inhibitor library derivatization
MALDI-TOF Matrix Research
Fluorinated DABP scaffold extension
UV absorption profile and proton affinity comparison with DABP

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